![molecular formula C12H15N5O2 B1297421 3-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-yl)-benzoic acid CAS No. 17740-28-2](/img/structure/B1297421.png)

3-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-yl)-benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

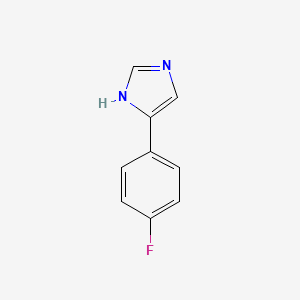

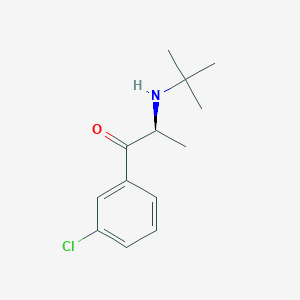

“3-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-yl)-benzoic acid” is a unique chemical compound with potential applications in various fields of research and industry. It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular formula of the compound is C12H15N5O2 . The compound has a molecular weight of 261.28 g/mol.Applications De Recherche Scientifique

Hydrogen-Bonded Polyphilic Block Mesogens

Research by Kohlmeier and Janietz (2006) explored 2,4-diamino-6-phenyl-1,3,5-triazines with alkoxy chains, investigating their interactions with partially fluorinated benzoic acids. They found that these compounds form hydrogen-bonded dimeric supermolecules that organize into infinite ribbons, leading to the formation of columnar phases on a two-dimensional hexagonal lattice. This study highlights the potential of triazine derivatives in designing new mesomorphic materials with tailored properties (Kohlmeier & Janietz, 2006).

Mesomorphic Hydrogen-Bonded Complexes

Further investigation into mesomorphic properties by Kohlmeier and Janietz (2010) revealed that equimolar mixtures of triazines with aromatic acids form discrete hydrogen-bonded heterodimers. These dimers exhibit mesophases only when at least three terminal fluoroalkyl chains are attached, showcasing the influence of structural modifications on the mesomorphic behavior of these complexes (Kohlmeier & Janietz, 2010).

Antibacterial Agents

Srinivasan et al. (2015) explored 1,3,5-triazine-2,4-diamine derivatives as potential inhibitors of Escherichia coli dihydrofolate reductase, an enzyme crucial for bacterial growth. They identified compounds that bind to the enzyme with high affinity, suggesting the potential of triazine derivatives as novel scaffolds for antibacterial agents (Srinivasan, Tonddast-Navaei, & Skolnick, 2015).

Synthesis and Characterization of Dendrimeric Complexes

Uysal and Koç (2010) synthesized dendrimeric melamine-cored complexes capped with triazine and studied their magnetic behaviors. This research contributes to the understanding of the synthesis and properties of dendrimeric compounds involving triazine moieties, with potential applications in materials science and catalysis (Uysal & Koç, 2010).

Conversion of Carboxy Groups to Triazine Groups

Oudir et al. (2006) developed a method for converting carboxy groups into 4,6-dimethoxy-1,3,5-triazines, applied to N-benzylpyroglutamic acids. This research provides insights into functional group transformations involving triazine, which could be useful in synthesizing compounds with specific properties for scientific research (Oudir, Rigo, Hénichart, & Gautret, 2006).

Propriétés

IUPAC Name |

3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O2/c1-12(2)16-10(13)15-11(14)17(12)8-5-3-4-7(6-8)9(18)19/h3-6H,1-2H3,(H,18,19)(H4,13,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAMOOOOPHVOJPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=C(N=C(N1C2=CC=CC(=C2)C(=O)O)N)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-yl)-benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1297339.png)